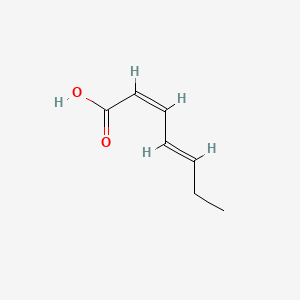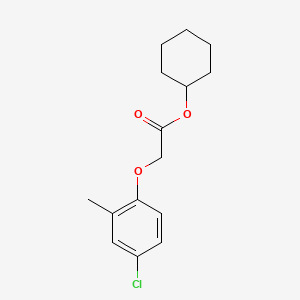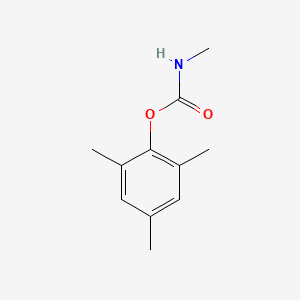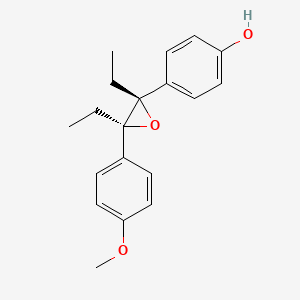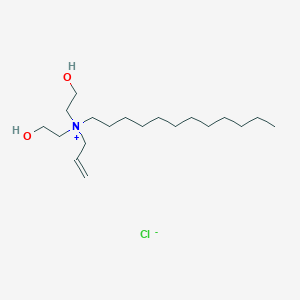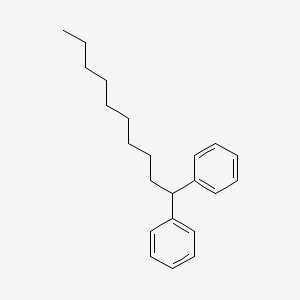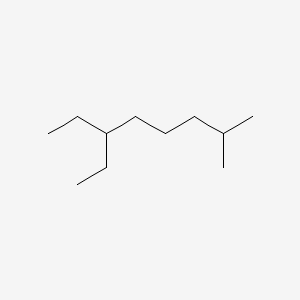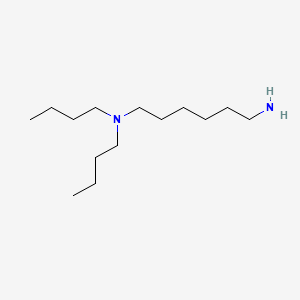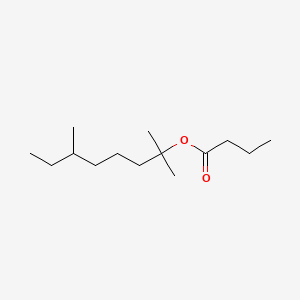
1,1,5-Trimethylheptyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trimethylheptyl butyrate is an organic compound with the molecular formula C14H28O2. It is a butyrate ester, which means it is derived from butyric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 1,1,5-trimethylheptanol with butyric acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,5-Trimethylheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,1,5-Trimethylheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,1,5-trimethylheptyl butyrate involves its interaction with specific molecular targets and pathways. For example, butyrate esters are known to act as histone deacetylase inhibitors (HDACi), which can modulate gene expression by altering chromatin structure. This epigenetic regulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1,1,5-Trimethylheptyl acetate: Similar structure but with an acetate ester group.
1,1,5-Trimethylheptyl propionate: Similar structure but with a propionate ester group.
1,1,5-Trimethylheptyl valerate: Similar structure but with a valerate ester group.
Uniqueness: 1,1,5-Trimethylheptyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields, particularly in scientific research and industry, highlight its versatility and potential .
Eigenschaften
CAS-Nummer |
96846-75-2 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,6-dimethyloctan-2-yl butanoate |
InChI |
InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
XXNUYFMLMIVIND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)(C)CCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



